5-Methyl-3-phenyl-4-isoxazolecarbonitrile
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Overview
Description
5-Methyl-3-phenyl-4-isoxazolecarbonitrile is an organic compound with the molecular formula C11H8N2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a phenyl group attached to the third position of the isoxazole ring, a methyl group at the fifth position, and a nitrile group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This reaction is typically carried out under catalyst-free and microwave-assisted conditions, which enhances the efficiency and yield of the product .
Another method involves the reaction of benzyl chloride oxime with ethyl acetoacetate. The reaction mixture is stirred and cooled to 0°C, followed by the addition of sodium hydroxide solution to adjust the pH to 7-8. The reaction is exothermic, and the temperature is maintained at around 10°C. The pH is further adjusted to 9-9.5, and the reaction is allowed to proceed for 4 hours. The mixture is then heated to evaporate ethanol, followed by the addition of water and refluxing for 3 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions are preferred to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-4-isoxazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
5-Methyl-3-phenyl-4-isoxazolecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-isoxazolecarbonitrile: Similar structure but lacks the phenyl group.
3-Phenyl-4-isoxazolecarbonitrile: Similar structure but lacks the methyl group.
4-Methyl-3-phenylisoxazole: Similar structure but lacks the nitrile group.
Uniqueness
5-Methyl-3-phenyl-4-isoxazolecarbonitrile is unique due to the presence of both the phenyl and nitrile groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIXSNXCESPDIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361253 |
Source
|
Record name | 5-methyl-3-phenyl-4-isoxazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24400-67-7 |
Source
|
Record name | 5-methyl-3-phenyl-4-isoxazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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